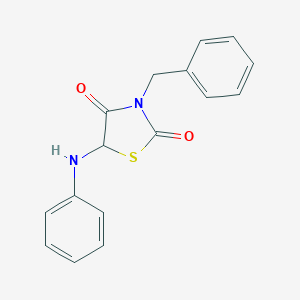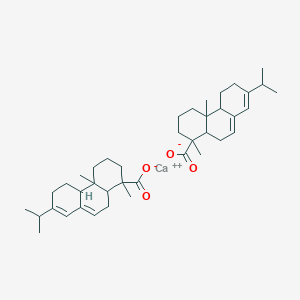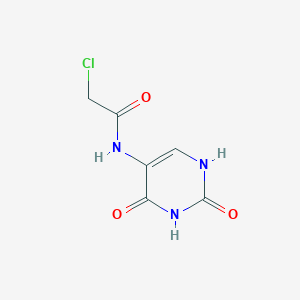![molecular formula C17H18Cl2N4O2 B228612 N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea, also known as AC-42, is a small molecule inhibitor that has been developed for the treatment of various diseases, including cancer and neurodegenerative disorders. AC-42 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Wirkmechanismus
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea is a potent inhibitor of the enzyme histone deacetylase 6 (HDAC6). HDAC6 is involved in the regulation of several cellular processes, including cell motility, protein degradation, and microtubule dynamics. Inhibition of HDAC6 by N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea leads to the accumulation of acetylated tubulin, which disrupts microtubule dynamics and impairs cell motility. This ultimately leads to the inhibition of cancer cell growth and neuroprotection.
Biochemical and Physiological Effects:
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of cancer cells and induce apoptosis. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Additionally, N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been shown to reduce pain and inflammation by inhibiting the activation of inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high affinity for HDAC6. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has also been shown to have low toxicity and good pharmacokinetics. However, there are also limitations to the use of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea in lab experiments. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has poor solubility, which can limit its effectiveness in in vivo studies. Additionally, N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has a short half-life, which can limit its duration of action.
Zukünftige Richtungen
There are several future directions for the study of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea. One potential direction is the development of more potent and selective HDAC6 inhibitors. Another direction is the investigation of the use of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea in combination with other therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, the use of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea in the treatment of other diseases, such as autoimmune disorders, is an area of potential future research. Finally, the development of novel drug delivery systems for N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea could improve its solubility and duration of action.
Synthesemethoden
The synthesis of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea involves several steps, including the preparation of the starting materials, coupling of the two aromatic amines, and subsequent urea formation. The synthesis of N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea is a complex process that requires expertise in organic chemistry. The yield of the final product is dependent on the quality of the starting materials and the efficiency of the reaction steps.
Wissenschaftliche Forschungsanwendungen
N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea has been studied for its potential use in the treatment of pain and inflammation.
Eigenschaften
Molekularformel |
C17H18Cl2N4O2 |
|---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-[3-[(3-chlorophenyl)carbamoylamino]propyl]urea |
InChI |
InChI=1S/C17H18Cl2N4O2/c18-12-4-1-6-14(10-12)22-16(24)20-8-3-9-21-17(25)23-15-7-2-5-13(19)11-15/h1-2,4-7,10-11H,3,8-9H2,(H2,20,22,24)(H2,21,23,25) |
InChI-Schlüssel |
QQPNIOFXHOWBEV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCCNC(=O)NC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)


![[(E)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]thiourea](/img/structure/B228562.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)

![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)

